molecular formula C17H18FN5O2S2 B2866990 3-ethoxy-1-ethyl-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide CAS No. 1170126-49-4

3-ethoxy-1-ethyl-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

Cat. No. B2866990
CAS RN: 1170126-49-4
M. Wt: 407.48
InChI Key: GGLMYMCKMPSPPK-UHFFFAOYSA-N
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Description

3-ethoxy-1-ethyl-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C17H18FN5O2S2 and its molecular weight is 407.48. The purity is usually 95%.
BenchChem offers high-quality 3-ethoxy-1-ethyl-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-ethoxy-1-ethyl-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antituberculosis Activity

  • A study by Jeankumar et al. (2013) on thiazole-aminopiperidine hybrid analogues, designed via molecular hybridization from aryl thioamides, showed promising activity against Mycobacterium tuberculosis with significant inhibition of DNA gyrase and ATPase assays, indicating potential applications in antituberculosis therapies (Jeankumar et al., 2013).

Cytotoxic Activity

  • Research by Hassan et al. (2015) on the synthesis of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases explored their cytotoxicity against various human cancer cell lines, revealing structure-activity relationships and potential as cancer therapeutics (Hassan et al., 2015).

Antibacterial and Enzyme Inhibition

  • Başoğlu et al. (2013) developed ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates with various heterocyclic nuclei, demonstrating antimicrobial, antilipase, and antiurease activities, suggesting potential applications in combating bacterial infections and enzyme-targeted therapies (Başoğlu et al., 2013).

Anti-tumor Agents

  • Nassar et al. (2015) outlined an efficient method to obtain pyrazolo[3,4-d]pyrimidine derivatives with significant effects on mouse tumor model cancer cell lines, hinting at applications in cancer treatment (Nassar et al., 2015).

Herbicidal Activity

  • A study by Ohno et al. (2004) synthesized novel 3-(substituted alkoxy)pyrazole-4-carboxamide derivatives and examined their herbicidal activity against various weeds, indicating potential agricultural applications (Ohno et al., 2004).

properties

IUPAC Name

3-ethoxy-1-ethyl-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5O2S2/c1-3-23-9-13(15(22-23)25-4-2)14(24)19-16-20-21-17(27-16)26-10-11-6-5-7-12(18)8-11/h5-9H,3-4,10H2,1-2H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLMYMCKMPSPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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